molecular formula C35H42O8 B10846810 Arteminolide

Arteminolide

Cat. No.: B10846810
M. Wt: 590.7 g/mol
InChI Key: RAKYLPJLLBOHHN-CFTUDFFSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arteminolides involves several key steps, including the use of oxidopyrylium ion cycloaddition reactions with silicon tether . The most logical precursors for the total synthesis of Arteminolides are dehydromatricarin and a related diene, which undergo a Diels-Alder reaction . The synthesis begins with the selective mono-silylation of 1,3-propanediol, followed by Swern oxidation to produce the corresponding aldehyde. This aldehyde is then coupled with lithiated furan to afford furanyl alcohol .

Industrial Production Methods

Industrial production methods for Arteminolide are not well-documented, but the synthetic routes described above provide a foundation for potential large-scale synthesis. The complexity of the synthesis and the need for specific reaction conditions may pose challenges for industrial production.

Chemical Reactions Analysis

Types of Reactions

Arteminolide undergoes various types of chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Swern oxidation reagents: For the oxidation of alcohols to aldehydes.

    Lithiated furan: For coupling reactions.

    Vinylsilyl ether: For cycloaddition reactions.

Major Products Formed

The major products formed from the reactions of this compound include various intermediates and derivatives that retain the core sesquiterpene lactone structure. These products are often used in further synthetic steps to produce the final this compound compound .

Scientific Research Applications

Arteminolide has several scientific research applications, including:

Properties

Molecular Formula

C35H42O8

Molecular Weight

590.7 g/mol

IUPAC Name

[(1'R,2'R,3S,3aR,4S,5'S,9'S,9aS,9bR,10'S,11'R)-2'-hydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7,7'-trioxospiro[4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] 3-methylbutanoate

InChI

InChI=1S/C35H42O8/c1-16(2)12-23(37)41-22-14-18(4)24-21(36)13-17(3)25(24)28-26(22)35(31(39)43-28)15-34-11-10-32(35,6)29(34)27-20(8-9-33(34,7)40)19(5)30(38)42-27/h10-11,13,16,20,22,25-29,40H,5,8-9,12,14-15H2,1-4,6-7H3/t20-,22-,25-,26+,27-,28+,29-,32+,33+,34-,35+/m0/s1

InChI Key

RAKYLPJLLBOHHN-CFTUDFFSSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)CC(C)C)[C@]4(C[C@@]56C=C[C@@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C

Canonical SMILES

CC1=C2C(C3C(C(C1)OC(=O)CC(C)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C

Origin of Product

United States

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